molecular formula C13H11NO2 B12628385 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal CAS No. 918303-10-3

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal

Cat. No.: B12628385
CAS No.: 918303-10-3
M. Wt: 213.23 g/mol
InChI Key: COSQNUHLXXVNLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of an oxazole ring, which is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal typically involves the condensation of acetylferrocene with 5-phenyl (4-methylphenyl)-1,2-oxazole-3-carbaldehydes . This reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of specific catalysts and solvents to facilitate the condensation process.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of industrial-grade solvents and catalysts, to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The oxazole ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products

The major products formed from these reactions include various oxazole derivatives, such as 4-[5-(4-methyl-phenyl)-1,2-oxazol-3-yl]-6-ferrocenylpyrimidin-2-amine and -2-thione .

Scientific Research Applications

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal involves its interaction with specific molecular targets and pathways. The compound’s oxazole ring can interact with various enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal is unique due to its specific combination of an oxazole ring with a 4-methylphenyl group and a prop-2-enal moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.

Properties

CAS No.

918303-10-3

Molecular Formula

C13H11NO2

Molecular Weight

213.23 g/mol

IUPAC Name

3-[5-(4-methylphenyl)-1,2-oxazol-3-yl]prop-2-enal

InChI

InChI=1S/C13H11NO2/c1-10-4-6-11(7-5-10)13-9-12(14-16-13)3-2-8-15/h2-9H,1H3

InChI Key

COSQNUHLXXVNLU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NO2)C=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.